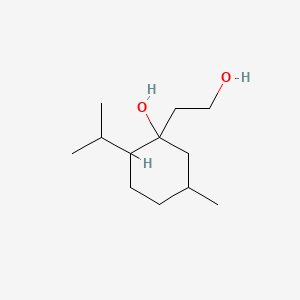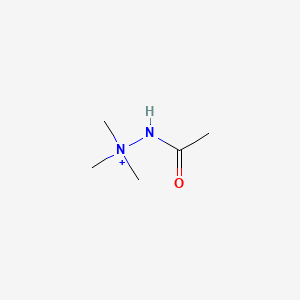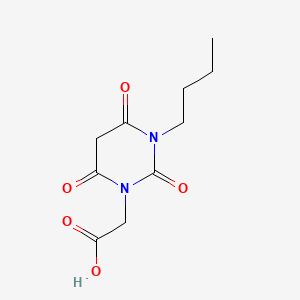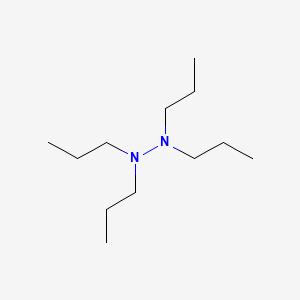
7-Methoxyhept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a derivative of heptene, featuring a methoxy group (-OCH3) attached to the seventh carbon atom of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-heptene can be achieved through several methods. One common approach involves the alkylation of 7-methoxyheptanol with a suitable leaving group, such as a halide, under basic conditions. Another method includes the methoxylation of 1-heptene using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, continuous-flow synthesis is often employed for the production of 7-methoxy-1-heptene. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the reaction of 1-heptene with methanol in the presence of an acid catalyst, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 7-methoxyheptane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 7-Methoxyheptanal or 7-methoxyheptanoic acid.
Reduction: 7-Methoxyheptane.
Substitution: Various substituted heptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-heptene finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-methoxy-1-heptene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptene: A simple alkene with a similar carbon chain but lacking the methoxy group.
7-Methoxy-1-tetralone: A related compound with a similar methoxy group but a different overall structure.
Uniqueness
7-Methoxy-1-heptene is unique due to the presence of the methoxy group at the seventh carbon, which imparts distinct chemical properties and reactivity compared to other heptene derivatives. This structural feature makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
7-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
OPEFRUNAPVEPBL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


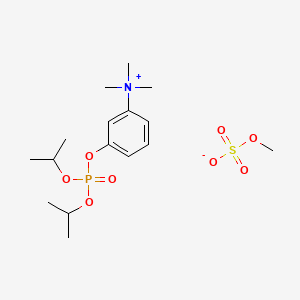
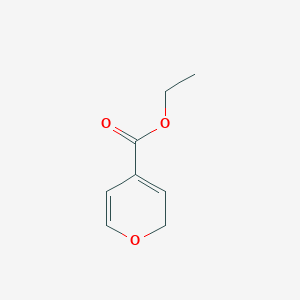
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
